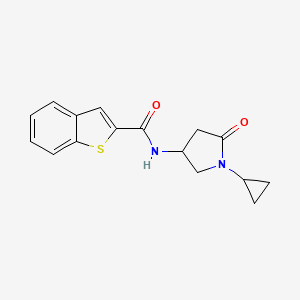![molecular formula C16H18N2O4 B2935554 2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 1644239-50-8](/img/structure/B2935554.png)
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Aplicaciones Científicas De Investigación
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” likely participates in biochemical pathways involving the protection and deprotection of amines. The Boc group serves as a protecting group for amines, allowing for transformations of other functional groups without interference from the amine group .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis, allowing for selective reactions with other functional groups . After the desired reactions have taken place, the Boc group can be removed to reveal the original amine group .
Action Environment
The action of the compound “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are typically performed under specific conditions of temperature and pH . Furthermore, the compound’s stability and efficacy may be affected by factors such as the presence of other reactive species in the environment .
Safety and Hazards
While specific safety data for “2-(tert-Butoxycarbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is not available, compounds with similar tert-butoxycarbonyl groups can cause eye, skin, and respiratory tract irritation . They are harmful if swallowed and may be harmful if inhaled or absorbed through the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the protection of an amine group with the tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydride donors to yield reduced forms of the compound.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 2-[(tert-butoxy)carbonyl]amino-cyclopropanecarboxylic acid ethyl ester
- (tert-butoxy)carbonyl L-His (Trt)-Aib-OH
Uniqueness
2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1
Propiedades
IUPAC Name |
6-cyano-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-11-8-10(9-17)4-5-12(11)13(18)14(19)20/h4-5,8,13H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRYNACNFPAEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)
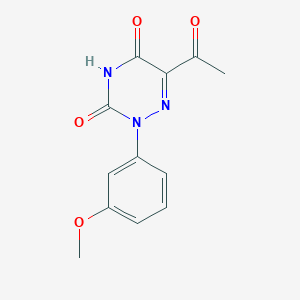
amine](/img/structure/B2935475.png)
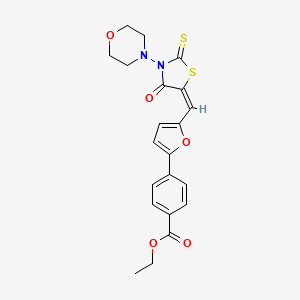

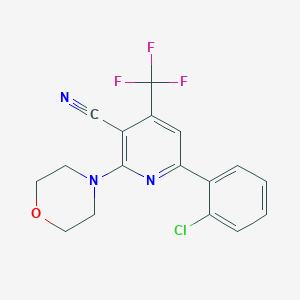
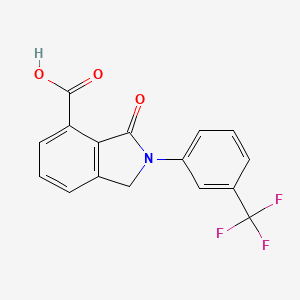
![5,6-dichloro-N-{1,8-diazatricyclo[7.5.0.0^{2,7}]tetradeca-2(7),3,5,8-tetraen-5-yl}pyridine-3-carboxamide](/img/structure/B2935484.png)
![2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2935487.png)
![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)
![1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2935490.png)
